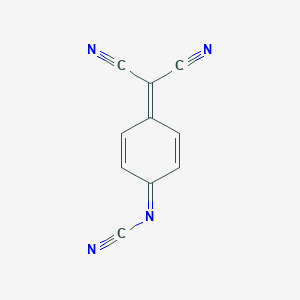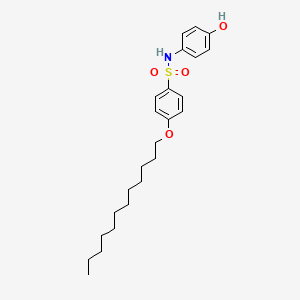
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dodecyloxy group, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Dodecyloxy Group: The dodecyloxy group can be introduced through an etherification reaction, where dodecanol reacts with a suitable halogenated benzene derivative in the presence of a base.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, where a suitable amine reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The dodecyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The hydroxyphenyl group can interact with various receptors and signaling pathways, leading to biological effects such as antimicrobial and anti-inflammatory activities.
Comparación Con Compuestos Similares
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(Dodecyloxy)-N-(4-methoxyphenyl)benzene-1-sulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Dodecyloxy)-N-(4-aminophenyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydroxy group.
4-(Dodecyloxy)-N-(4-nitrophenyl)benzene-1-sulfonamide: Similar structure but with a nitro group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
122013-39-2 |
|---|---|
Fórmula molecular |
C24H35NO4S |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
4-dodecoxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)25-21-12-14-22(26)15-13-21/h12-19,25-26H,2-11,20H2,1H3 |
Clave InChI |
PCLCTXMFWNAZAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
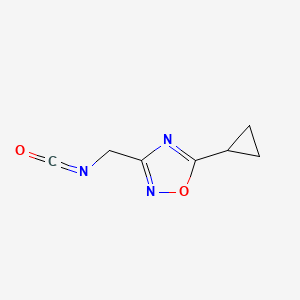


![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
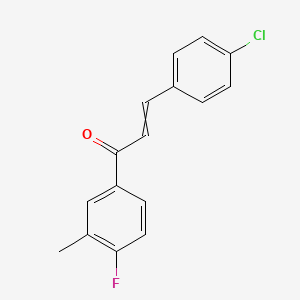
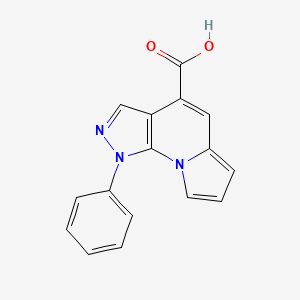

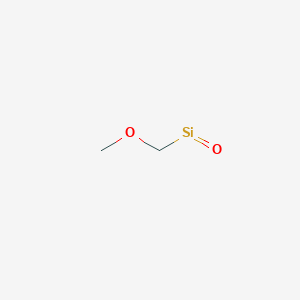
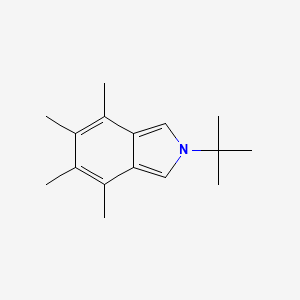
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
